1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate
Overview
Description
1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C10H9NO6. It is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate can be synthesized through the esterification of 5-nitroisophthalic acid with methanol in the presence of sulfuric acid. The reaction involves heating and refluxing the mixture for several hours, followed by cooling, filtration, and drying to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interfere with cellular processes, such as enzyme inhibition or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-nitroisophthalate
- Diethyl 2-hydroxy-4,6-dimethyl-5-nitroisophthalate
- Dimethyl 5-nitrobenzene-1,3-dicarboxylate
Uniqueness
1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate is unique due to its specific hydroxyl and nitro functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7/c1-17-9(13)6-3-5(11(15)16)4-7(8(6)12)10(14)18-2/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVNARRUWJQFMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158955 | |
Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67294-54-6 | |
Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67294-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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